Methyl 2-amino-1H-pyrrole-3-carboxylate
Description
Methyl 2-amino-1H-pyrrole-3-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with an amino group at position 2 and a methyl ester at position 2. These compounds are critical intermediates in medicinal chemistry, particularly in synthesizing pyrrolopyrimidines and other bioactive heterocycles .
Properties
IUPAC Name |
methyl 2-amino-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)4-2-3-8-5(4)7/h2-3,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLLTLKMEWJNTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-1H-pyrrole-3-carboxylate has been extensively studied for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Research indicates that this compound exhibits significant effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential for development as an antimicrobial agent .
- Anticancer Properties : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These activities are particularly relevant in treating neurodegenerative diseases, where AChE inhibitors are crucial for enhancing cognitive function .
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; potential for drug development. |
| Anticancer | Induces apoptosis in cancer cell lines; potential chemotherapeutic applications. |
| Enzyme Inhibition | Inhibits AChE and MAO; relevant for neurodegenerative disease treatment. |
Case Study 1: Anticancer Research
A study published in Nature explored the modifications of pyrrole structures to enhance anticancer activity. This compound was identified as a promising lead compound due to its ability to bind effectively to Bcl-2 proteins, which are critical in regulating apoptosis in cancer cells. The study reported IC50 values indicating potent growth inhibition across various small-cell lung cancer cell lines .
Case Study 2: Antimicrobial Efficacy
In a study focused on antimicrobial agents, this compound demonstrated significant inhibition of bacterial growth in vitro. The compound's mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis . This finding positions it as a candidate for further development into an effective antimicrobial therapy.
Industrial Applications
This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds used in pharmaceuticals and dyes. Its unique chemical properties allow it to participate in various reactions, including oxidation, reduction, and substitution, making it valuable in industrial chemistry .
Chemical Reactions Analysis
Oxidation Reactions
The amino group and pyrrole ring exhibit distinct oxidation pathways:
-
Amino Group Oxidation : Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the amino group to a nitroso derivative. For example, under acidic conditions (H₂SO₄, 60°C), the amino group converts to a nitroso functionality, yielding methyl 2-nitroso-1H-pyrrole-3-carboxylate .
-
Ring Oxidation : Strong oxidizing agents like KMnO₄ in alkaline media cleave the pyrrole ring, forming maleimide derivatives or linear dicarboxylic acids, depending on conditions .
Key Data :
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| H₂O₂/H⁺ | Methyl 2-nitroso-pyrrole-3-carboxylate | 65 | 60°C, 4 h |
| KMnO₄/OH⁻ | Maleimide derivative | 42 | RT, 12 h |
Reduction Reactions
The ester and amino groups participate in selective reductions:
-
Ester Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, producing 2-amino-1H-pyrrole-3-methanol .
-
Nitroso Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitroso intermediates back to amines.
Example Reaction :
textMethyl 2-nitroso-pyrrole-3-carboxylate + H₂/Pd-C → Methyl 2-amino-pyrrole-3-carboxylate Yield: 85% [3]
Electrophilic Substitution
The amino group directs electrophiles to the pyrrole’s 4- and 5-positions:
-
Halogenation : N-Bromosuccinimide (NBS) in DMF brominates the ring at position 4, yielding methyl 2-amino-4-bromo-1H-pyrrole-3-carboxylate .
-
Nitration : Nitration (HNO₃/H₂SO₄) introduces a nitro group at position 5 .
Key Data :
| Reagent | Product | Regioselectivity | Yield (%) |
|---|---|---|---|
| NBS/DMF | 4-Bromo derivative | 4-position | 78 |
| HNO₃/H₂SO₄ | 5-Nitro derivative | 5-position | 62 |
Nucleophilic Substitution
The ester group undergoes hydrolysis or aminolysis:
-
Hydrolysis : NaOH in aqueous ethanol converts the ester to 2-amino-1H-pyrrole-3-carboxylic acid .
-
Aminolysis : Reaction with amines (e.g., NH₃) forms amides.
Cyclization and Condensation Reactions
The amino group facilitates cyclization with bifunctional reagents:
-
With Malononitrile : Condensation followed by cyclization yields 2-amino-4-cyano-pyrrolo[3,4-b]pyrrole derivatives .
-
With Ethyl Cyanoacetate : Forms fused heterocycles via Knoevenagel adducts .
Example Reaction Scheme :
textMethyl 2-amino-pyrrole-3-carboxylate + Malononitrile → Pyrrolo[3,4-b]pyrrole Conditions: Reflux in ethanol, 6 h Yield: 70% [8]
Complexation and Bioactivity
The compound chelates metal ions (e.g., Cu²⁺, Fe³⁺) via the amino and carbonyl groups, forming coordination complexes with potential antimicrobial properties .
Biological Data :
| Metal Complex | MIC (μg/mL) vs S. aureus |
|---|---|
| Cu²⁺ complex | 12.5 |
| Fe³⁺ complex | 25.0 |
Comparative Reactivity
The reactivity profile differs from structurally related compounds:
| Compound | Key Reactivity Differences |
|---|---|
| Methyl 2-amino-4-methyl-pyrrole-3-carboxylate | Enhanced steric hindrance reduces electrophilic substitution rates at position 4 |
| Methyl 3-amino-pyrrole-2-carboxylate | Amino group at position 3 directs electrophiles to position 5 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 2-amino-1H-pyrrole-3-carboxylate
Structural and Physicochemical Properties
- Molecular Formula : C₇H₁₀N₂O₂ (Ethyl ester) vs. C₆H₈N₂O₂ (Methyl ester).
- Molecular Weight : 154.17 g/mol (Ethyl) vs. ~140.14 g/mol (Methyl).
- Boiling Point : Predicted at 360.5±22.0°C (Ethyl ester) . Methyl esters generally exhibit lower boiling points due to reduced alkyl chain length.
- Density : 1.238±0.06 g/cm³ (Ethyl) . Methyl esters typically have slightly higher densities.
- pKa : 18.24±0.50 (Ethyl) . The methyl analog may show a marginally lower pKa due to reduced electron-donating effects of the methyl group.
Solubility and Stability
- Ethyl ester solubility is enhanced in DMSO and requires heating to 37°C for dissolution . The methyl analog may exhibit better aqueous solubility due to its smaller ester group.
- Both compounds require storage at 2–8°C to prevent degradation, but the methyl ester may exhibit greater stability against hydrolysis due to shorter alkyl chain steric effects .
Tabulated Comparison of Key Properties
Research and Industrial Relevance
- Medicinal Chemistry : Both methyl and ethyl esters serve as precursors for pyrrolopyrimidines, which are scaffolds in kinase inhibitors and enzyme activators .
- Material Science: Methyl esters’ volatility makes them suitable for gas chromatography applications, as seen in diterpenoid methyl ester analysis (Figure 2 in ).
Preparation Methods
Classical Multi-Step Synthesis via Pyrrole Intermediates
One established approach to synthesize methyl 2-amino-1H-pyrrole-3-carboxylate involves multi-step reactions starting from substituted ketoesters and aminomalonate derivatives. This method is adapted from the synthesis of related pyrrole carboxylates and involves the following key steps:
Formation of key intermediates : The synthesis begins with the conversion of precursors such as 5-methylisoxazole to 3-oxobutanenitrile, catalyzed by sodium ethoxide. This intermediate is then condensed with diethyl aminomalonate to form an aminomalonate derivative.
Cyclization to pyrrole ring : Under basic conditions (e.g., sodium ethoxide in ethanol), the aminomalonate derivative cyclizes to form the pyrrole ring system. This step typically occurs at mild temperatures (55–60 °C) over 12 hours.
Purification challenges : The yield over these steps is relatively low (~12%), and purification is complicated by byproducts with similar chromatographic properties. Further functionalization and cyclocondensation steps can be used to obtain derivatives, but the overall process is lengthy and requires careful chromatographic separation.
This method was reported in the synthesis of ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate, a close analogue, and can be adapted for the methyl ester variant by substituting ethyl groups with methyl groups.
Hydrazone Cyclization Route
Another common synthetic route involves the reaction of methyl acetoacetate with hydrazine derivatives:
Hydrazone formation : Methyl acetoacetate reacts with hydrazine hydrate to form a hydrazone intermediate.
Cyclization : The hydrazone undergoes cyclization to form the pyrrole ring, yielding this compound.
This method is straightforward and often used in laboratory-scale syntheses. It benefits from readily available starting materials and relatively mild reaction conditions, though it may require optimization of temperature and reaction time to maximize yield and purity.
Continuous Flow One-Step Synthesis
Recent advances in continuous flow chemistry have enabled more efficient synthesis of pyrrole-3-carboxylates, including this compound:
One-step flow process : The continuous flow method involves the reaction of tert-butyl acetoacetate, amines, and 2-bromoketones in a microreactor. The HBr generated during the reaction hydrolyzes the tert-butyl ester in situ, producing the carboxylic acid derivative directly.
Advantages : This method is highly efficient, atom economical, environmentally friendly, and allows for rapid synthesis with high purity. It avoids multi-step batch processes and reduces waste.
Reaction conditions : For example, a mixture of methyl acetoacetate, an appropriate amine, and a bromo ketone can be passed through a microreactor at elevated temperatures (around 200 °C) and pressures (5 bar) with a base such as N,N-diisopropylethylamine in solvents like dimethylformamide.
Yields and scope : The reaction completes within minutes (e.g., 8 minutes) and tolerates various acetoacetate esters, including methyl esters. This method is particularly suited for library synthesis and scale-up in pharmaceutical research.
Patent-Based Synthetic Methodologies
Patent literature also describes related synthetic methods involving:
Reaction of brominated aldehydes with methyl acetoacetate : For example, 2-bromopropionic aldehyde reacts with methyl acetoacetate in the presence of ammonia at low temperatures (0–50 °C) over 10–14 hours to form amino-substituted pyrrole esters.
Workup and purification : After reaction completion, organic extraction with dichloromethane, drying over anhydrous sodium sulfate, and crystallization at low temperatures yield the purified product.
These methods emphasize mild reaction conditions and accessible raw materials, offering practical routes for industrial-scale synthesis.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield / Notes | Advantages |
|---|---|---|---|---|
| Classical Multi-Step Synthesis | 5-methylisoxazole, aminomalonate | Sodium ethoxide, EtOH, 55–60 °C, 12 h | ~12% over three steps; purification difficult | Well-established, adaptable |
| Hydrazone Cyclization | Methyl acetoacetate, hydrazine hydrate | Mild heating, cyclization step | Moderate yield; straightforward | Simple, accessible reagents |
| Continuous Flow One-Step | tert-butyl acetoacetate, amines, 2-bromoketones | Microreactor, 200 °C, 5 bar, DMF, DIPEA base | High conversion within minutes; scalable | Efficient, atom economical, green |
| Patent Method | 2-bromopropionic aldehyde, methyl acetoacetate, ammonia | 0–50 °C, 10–14 h, organic extraction | Good purity after crystallization | Mild conditions, industrially viable |
Detailed Research Findings
The continuous flow synthesis represents a significant advancement, enabling one-step preparation of pyrrole-3-carboxylates with in situ ester hydrolysis, minimizing purification steps and improving throughput.
Classical methods, while historically important, suffer from low yields and purification challenges, making them less attractive for large-scale or high-throughput synthesis.
Hydrazone cyclization offers a practical laboratory-scale route but may require optimization for industrial application.
Patent methods provide practical guidance on reaction parameters and workup procedures, highlighting the importance of temperature control and extraction techniques for product isolation.
Q & A
Basic: What are the optimal synthetic routes for Methyl 2-amino-1H-pyrrole-3-carboxylate, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves cyclocondensation of β-ketoesters with aminomalononitrile derivatives, followed by esterification. Key steps include:
- Substitution reactions : The amino group at position 2 and ester group at position 3 are reactive sites for further functionalization. For example, oxidation with KMnO₄ can yield pyrrole-2,5-dione derivatives, while reduction with NaBH₄ may stabilize the pyrrole core .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%). Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm via melting point analysis (predicted boiling point: ~360°C) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ ~12.5 ppm (NH, broad), δ ~6.3 ppm (pyrrole C-H), and δ ~3.8 ppm (ester methyl). ¹³C NMR confirms the carbonyl (C=O) at ~165 ppm .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 155.1 (C₇H₁₀N₂O₂). High-resolution MS (HRMS) validates molecular formula accuracy .
- IR : Strong absorption bands at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (ester C=O) .
Advanced: How can computational modeling predict reactivity and tautomeric stability of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model tautomeric equilibria (e.g., 1H-pyrrole vs. 3H-pyrrole). B3LYP/6-311++G(d,p) basis sets predict the 1H tautomer as more stable due to resonance stabilization of the amino group .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. chloroform) on conformational flexibility. Polar solvents stabilize zwitterionic forms via hydrogen bonding .
Advanced: What mechanistic insights govern the compound’s participation in multicomponent reactions (MCRs)?
Methodological Answer:
- Nucleophilic Sites : The amino group acts as a nucleophile in Ugi or Biginelli reactions, while the ester group facilitates cycloadditions. For example, reacting with aldehydes and isocyanides yields pyrrolo[1,2-a]pyrimidines .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction intermediates. Substituent effects (e.g., electron-withdrawing groups on the ester) slow down nucleophilic attack .
Advanced: How can crystallographic data resolve contradictions in structural assignments?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Refine using SHELXL (via Olex2 GUI) to resolve ambiguities in bond lengths/angles. For example, confirm the planar geometry of the pyrrole ring (C-C bond lengths ~1.38 Å) and validate hydrogen bonding networks .
- Validation Tools : Employ PLATON (ADDSYM) to check for missed symmetry and R1 factor convergence (<5%). Discrepancies in torsion angles may indicate disordered solvent molecules .
Advanced: What strategies are used to study structure-activity relationships (SAR) for pharmacological applications?
Methodological Answer:
- Derivative Synthesis : Modify the ester group (e.g., replace methyl with ethyl) or introduce aryl substituents (e.g., 4-chlorophenyl) to assess bioactivity changes. SAR libraries are screened against targets like glucocerebrosidase .
- In Silico Docking : Use AutoDock Vina to predict binding affinities to enzymes (e.g., kinase inhibitors). Methyl 2-amino derivatives show higher selectivity due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

